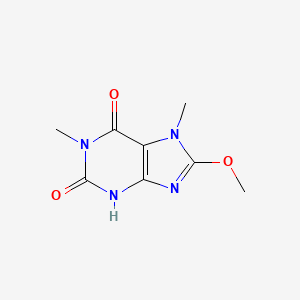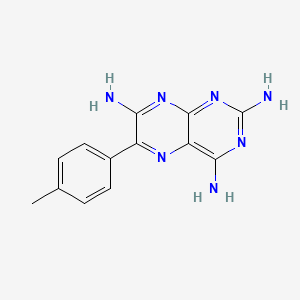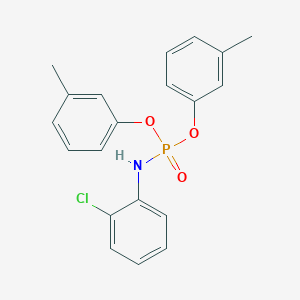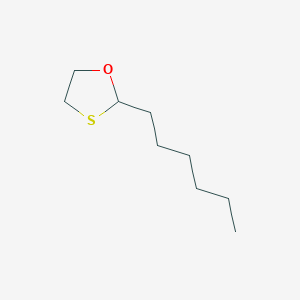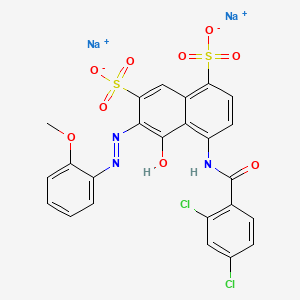![molecular formula C15H11BrN2O2 B14737138 2-[(3-Bromoanilino)methyl]isoindole-1,3-dione CAS No. 6629-42-1](/img/structure/B14737138.png)
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological and pharmaceutical applications. The structure of this compound includes a brominated aniline moiety attached to an isoindole-1,3-dione core, making it a unique and potentially valuable compound in various fields of research and industry.
Preparation Methods
The synthesis of 2-[(3-Bromoanilino)methyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by bromination. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with 3-bromoaniline in the presence of a suitable catalyst to form the isoindole-1,3-dione core.
Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoindole-1,3-dione compounds.
Scientific Research Applications
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its brominated aniline moiety is of particular interest for binding studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Bromoanilino)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity. The brominated aniline moiety plays a crucial role in binding to the active site of the target molecule, leading to the desired biological effect. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[(3-Bromoanilino)methyl]isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
2-(2-Bromoethyl)isoindole-1,3-dione: Similar in structure but with a different substitution pattern, leading to distinct chemical and biological properties.
2-(4-Bromobutyl)isoindole-1,3-dione: Another brominated derivative with variations in the alkyl chain length, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6629-42-1 |
|---|---|
Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-[(3-bromoanilino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-4-3-5-11(8-10)17-9-18-14(19)12-6-1-2-7-13(12)15(18)20/h1-8,17H,9H2 |
InChI Key |
VJDRUBBFWHNLGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


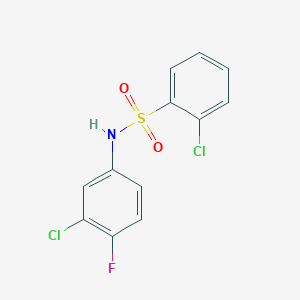
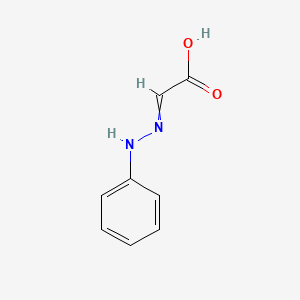
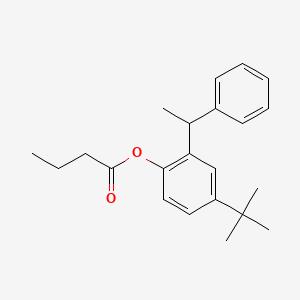
![2-[Hydroxy(2-hydroxy-3-methoxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14737100.png)
![1-(1-Adamantyl)-2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B14737103.png)
![2-[Nitro(phenyl)methyl]-4-oxo-4-phenylbutanoic acid](/img/structure/B14737107.png)

![Thiopyrano[3,2-e]benzimidazol-7(3H)-one](/img/structure/B14737115.png)

